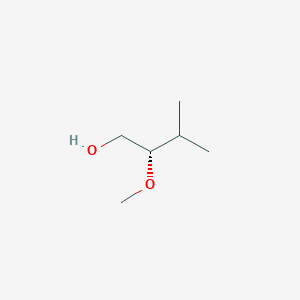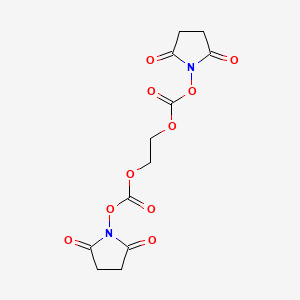
(2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate
描述
(2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate is a complex organic compound known for its applications in various fields, including medicinal chemistry and materials science. This compound features two 2,5-dioxopyrrolidin-1-yl groups, which are derivatives of succinimide, linked through a carbonate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate typically involves the reaction of succinimide derivatives with ethyl chloroformate under controlled conditions. The general steps are as follows:
Formation of Succinimide Derivative: Succinimide is reacted with a suitable reagent to form 2,5-dioxopyrrolidin-1-yl.
Carbonate Ester Formation: The succinimide derivative is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbonate ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonate ester group.
Hydrolysis: In aqueous conditions, the carbonate ester can hydrolyze to form the corresponding alcohol and carbon dioxide.
Oxidation and Reduction: The succinimide moieties can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with the carbonate ester.
Acids and Bases: Used to catalyze hydrolysis or other substitution reactions.
Oxidizing and Reducing Agents: For specific transformations involving the succinimide groups.
Major Products:
Alcohols and Carbon Dioxide: From hydrolysis.
Substituted Carbonates: From nucleophilic substitution.
Chemistry:
Intermediate in Organic Synthesis: Used to introduce succinimide groups into larger molecules.
Polymer Chemistry: As a monomer or crosslinker in the synthesis of polymers.
Biology and Medicine:
Drug Development: Potential use in the synthesis of prodrugs or drug delivery systems due to its ability to form stable yet hydrolyzable linkages.
Bioconjugation: Used to modify proteins or other biomolecules for research or therapeutic purposes.
Industry:
Materials Science: In the development of new materials with specific properties, such as biodegradable plastics or advanced composites.
作用机制
The compound exerts its effects primarily through its reactive carbonate ester group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, such as drug delivery, where the compound can release active agents in a controlled manner. The succinimide groups can also interact with biological molecules, making it useful in bioconjugation.
相似化合物的比较
(2,5-Dioxopyrrolidin-1-yl) Methyl Carbonate: Similar structure but with a simpler ester linkage.
N-Hydroxysuccinimide Esters: Commonly used in bioconjugation but lack the carbonate ester group.
Uniqueness: (2,5-Dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate is unique due to its dual succinimide groups and carbonate ester linkage, providing a balance of stability and reactivity that is advantageous in both synthetic and biological applications.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial fields, offering unique advantages over simpler analogs.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-7-1-2-8(16)13(7)23-11(19)21-5-6-22-12(20)24-14-9(17)3-4-10(14)18/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDSQYIIWWIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCOC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122375-06-8 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001105251 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122375-06-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-ω-[[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl 4-(chloromethyl)benzoate](/img/structure/B8230734.png)
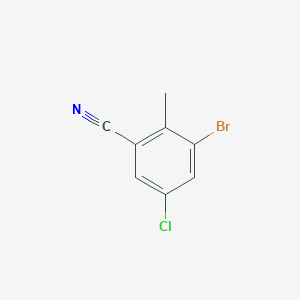
![1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride](/img/structure/B8230748.png)

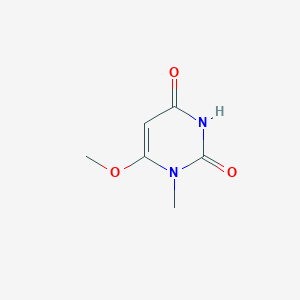
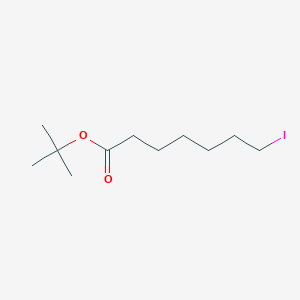
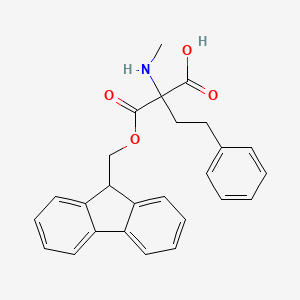
![2-[3-(1-Hydroxyethyl)phenyl]ethyl-methylcarbamic acid](/img/structure/B8230789.png)
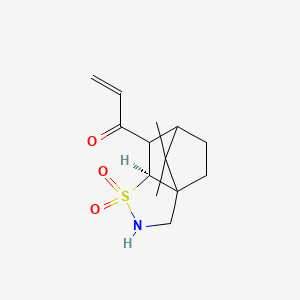
![Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-](/img/structure/B8230798.png)
![alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)](/img/structure/B8230801.png)
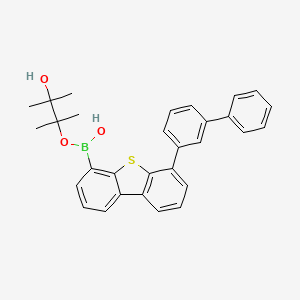
![Pivalic acid (4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl) ester](/img/structure/B8230831.png)
